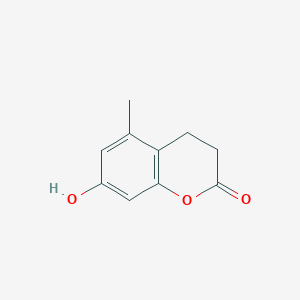

7-Hydroxy-5-methylchromanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

7-hydroxy-5-methyl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C10H10O3/c1-6-4-7(11)5-9-8(6)2-3-10(12)13-9/h4-5,11H,2-3H2,1H3 |

InChI Key |

VGNURTXRJACKOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1CCC(=O)O2)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 7 Hydroxy 5 Methylchromanone and Its Analogues

Identification from Plant Sources

Plants are a rich source of diverse chemical compounds, and several have been identified as producers of 7-Hydroxy-5-methylchromanone and its derivatives.

Isolation from Aloe Species

The Aloe genus is a significant natural source of chromones. Various species of Aloe have been found to contain this compound and its prominent derivatives, Aloesin (B1665252) and Aloesone (B1238188).

Aloesin , chemically known as 2-acetonyl-8-beta-D-glucopyranosyl-7-hydroxy-5-methylchromone, is a C-glucosylated 5-methylchromone. google.com It is particularly abundant in the sap of Aloe ferox, which has a higher percentage of Aloesin compared to Aloe vera. bio-solve.co.za The extraction of Aloesin often involves processing the bitter sap of the Aloe leaf. bio-solve.co.za Interestingly, Aloesin can also be obtained through the chemical or enzymatic hydrolysis of aloeresin A, another compound found in the sap, which increases the yield of Aloesin. bio-solve.co.zagoogle.com

Aloesone , or 2-acetonyl-7-hydroxy-5-methylchromone, is another key chromone (B188151) isolated from Aloe species. nih.gov Its extraction typically involves the use of polar solvents like methanol (B129727) and ethanol, followed by processes of liquid-liquid partitioning and chromatographic purification to isolate the compound.

The following table summarizes the key derivatives of this compound found in Aloe species:

| Compound Name | Chemical Name | Found in Aloe Species |

| Aloesin | 2-acetonyl-8-beta-D-glucopyranosyl-7-hydroxy-5-methylchromone | Aloe ferox, Aloe vera bio-solve.co.zanih.gov |

| Aloesone | 2-acetonyl-7-hydroxy-5-methylchromone | Aloe species nih.gov |

Occurrence in other Plant Genera

Beyond the Aloe genus, derivatives of this compound have been identified in other plants. Notably, Aloesone has also been isolated from the rhubarb species, Rheum palmatum. researchgate.netevitachem.com This indicates that the biosynthetic pathways for producing this chromone are not exclusive to the Aloe genus.

Identification from Fungal and Microbial Sources

The microbial world, particularly fungi, represents another significant reservoir of these chromone compounds.

Endophytic Fungi

Endophytic fungi, which live within plant tissues without causing apparent disease, have been identified as producers of this compound and its analogues.

Research has shown the isolation of these compounds from several endophytic fungi:

An endophytic fungus, Alternaria brassicae JS959, derived from the halophyte Vitex rotundifolia, has been found to produce 7-hydroxy-5-methylchromone. nih.govacs.org

Paecilomyces variotii , another endophytic fungus, is also a known source of these chromones. nih.govacs.org

A known derivative, 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromone, was obtained from the endophytic fungus Pestalotiopsis sp. isolated from the leaves of the Chinese Mangrove plant Rhizophora mucronata. nih.gov

The table below details the fungal sources and the specific compounds isolated:

| Fungal Source | Isolated Compound |

| Alternaria brassicae JS959 | 7-hydroxy-5-methylchromone nih.govacs.org |

| Paecilomyces variotii | 7-hydroxy-5-methylchromone derivatives nih.govacs.org |

| Pestalotiopsis sp. | 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromone nih.gov |

Advanced Isolation and Purification Methodologies

The extraction and purification of this compound and its analogues from their natural sources require sophisticated laboratory techniques.

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. tandfonline.com In the context of isolating these specific chromones, several advanced chromatographic methods are employed.

Low-Temperature Flash Chromatography is a variation of flash chromatography, a rapid purification technique that uses positive pressure to drive the mobile phase through the column. ajrconline.orgmdpi.com This method can be particularly useful for separating thermally sensitive compounds.

Sephadex LH-20 is a size-exclusion chromatography resin that is widely used for the purification of natural products. science.govnih.gov It is made of hydroxypropylated dextran (B179266) beads, giving it both hydrophilic and lipophilic properties, which allows for effective separation in various organic and aqueous solvents. cytivalifesciences.comavantorsciences.com This technique has been successfully used in the isolation of chromones and flavonoids from plant extracts. nih.govmdpi.com For instance, initial gel filtration using Sephadex LH-20 has been a key step in the isolation of chromones from Aloe vera. mdpi.com

Chemical Synthesis and Derivatization Strategies for 7 Hydroxy 5 Methylchromanone and Analogues

Total Synthesis Approaches for the Chromanone Core

The construction of the chromanone skeleton is a cornerstone of synthetic efforts. Various classical and modern methods have been developed for the synthesis of the broader chromone (B188151) and chromanone family, which can be adapted for 7-Hydroxy-5-methylchromanone.

Common synthetic routes to the chromone core often start with ortho-hydroxyacetophenones. core.ac.ukijrar.org One of the most prevalent methods involves the cyclization of an o-hydroxyaryl ketone. For this compound, a plausible starting material would be 2,4-dihydroxy-6-methylacetophenone.

Several named reactions are fundamental to chromone synthesis:

Baker-Venkataraman Rearrangement: This involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. ijmrset.com

Kostanecki-Robinson Reaction: This method involves the acylation of an o-hydroxyacetophenone with an aliphatic acid anhydride (B1165640) and its sodium salt to yield a chromone. ijrar.org

Simonis Reaction: The condensation of phenols with β-ketoesters in the presence of a catalyst like phosphorus pentoxide can yield chromones. ijrar.org This reaction is a direct method for forming the heterocyclic ring.

A general approach to the this compound core could involve the Pechmann condensation, a method often used for coumarin (B35378) synthesis that can be adapted for chromanones. slideshare.netyoutube.comyoutube.com This would typically involve reacting 5-methylresorcinol with a suitable β-ketoester or equivalent under acidic conditions. The acid catalyzes the initial transesterification or Michael addition followed by an intramolecular cyclization and dehydration to furnish the chromanone ring system. ijmrset.comijrpc.com

| Synthetic Strategy | Key Precursors | Description |

| Intramolecular Cyclization | o-Hydroxyacetophenone derivative | Cyclization of a 1-(2,4-dihydroxy-6-methylphenyl)ethan-1-one derivative via reactions like the Baker-Venkataraman rearrangement or Claisen condensation. ijmrset.com |

| Simonis Reaction | 5-Methylresorcinol, β-Ketoester | Direct condensation of the phenol (B47542) with a β-ketoester using a dehydrating agent like phosphorus pentoxide to form the pyrone ring. ijrar.org |

| Palladium-Catalyzed Routes | o-Hydroxyaryl Iodides, Alkynes | Palladium-catalyzed coupling of ortho-hydroxyaryl iodides with alkynes in the presence of carbon monoxide leads to ortho-hydroxyarylalkynyl ketones, which can cyclize in situ to the chromone core. ijmrset.com |

Semi-Synthetic and Chemical Modification Strategies

Modifying naturally occurring chromones or related precursors is an efficient way to generate diverse analogues. This approach leverages complex molecular scaffolds provided by nature, reducing the number of synthetic steps required to obtain the desired compounds.

The hydroxyl group at the C-7 position of the chromanone ring is a prime site for chemical modification, such as alkylation. This can significantly alter the molecule's biological properties. A relevant example is the modification of aloesin (B1665252), a naturally occurring C-glycosylated chromone.

Table: Effect of C-7 Alkylation on Tyrosinase Inhibition by Aloesin Analogues scispace.com

| Compound | C-7 Substituent | IC₅₀ (mM) |

| Aloesin (1) | OH (with C-glycosyl) | 0.90 |

| Analogue (2) | OH (deglycosylated) | 0.75 |

| Methyl Ether (3) | OMe | 0.07 |

| Ethyl Ether (4) | OEt | 0.21 |

| Propyl Ether (5) | OPr | 0.67 |

| n-Butyl Ether (9) | OBu | 2.2 |

Data demonstrates that methylation of the C-7 hydroxyl significantly enhances inhibitory activity compared to the parent hydroxyl compound and longer alkyl chains.

Visnagin (B192663), a naturally occurring furanochromone, serves as a valuable precursor for synthesizing a variety of chromone and chromanone congeners. wikipedia.org Its structure can be chemically modified to introduce new functional groups and build more complex derivatives.

A key intermediate derived from visnagin is 6-formyl-7-hydroxy-5-methoxy-2-methylchromone. bohrium.comdntb.gov.ua The aldehyde and hydroxyl groups on this molecule are reactive sites for further chemical transformations. researchgate.net Researchers have synthesized new series of chromanone derivatives through straightforward reactions between this formyl-chromone intermediate and various organic compounds. bohrium.comdntb.gov.uaresearchgate.net These syntheses often involve condensation reactions with the aldehyde at the C-6 position or alkylation/acylation at the C-7 hydroxyl group, leading to a diverse library of new compounds with potential therapeutic applications. bohrium.comacs.org

Introducing substituents at specific positions of the chromanone ring, such as C-6 and C-8, is crucial for structure-activity relationship studies. Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, offer powerful tools for achieving such regioselectivity. mdpi.com

While direct examples on this compound are specific, the principles are well-established for related heterocyclic systems. Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce aryl or other groups at specific C-H bonds. nih.gov The inherent electronic properties of the chromanone ring and the directing influence of existing substituents (like the C-7 hydroxyl and C-5 methyl groups) can guide the regioselectivity of these reactions.

For example, the positions ortho and para to the activating hydroxyl group (C-8 and C-6, respectively) are electronically enriched and thus potential sites for electrophilic substitution or metal-catalyzed C-H activation. rylene-wang.com Directing groups can be temporarily installed to guide a metal catalyst to a specific C-H bond, enabling functionalization at otherwise unreactive sites. These strategies allow for the late-stage modification of the chromanone scaffold, providing access to analogues with substituents at the C-6 and C-8 positions, which would be difficult to prepare via total synthesis. mdpi.comnih.gov

Mechanistic Research of Biological Activities of 7 Hydroxy 5 Methylchromanone Analogues in Vitro and Preclinical Focus

Anti-Pigmentation and Tyrosinase Inhibition Mechanisms

The potential of 7-hydroxy-5-methylchromanone analogues to modulate skin pigmentation primarily stems from their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.

A prominent example of a this compound analogue is aloesin (B1665252), a C-glycosylated chromone (B188151) isolated from the Aloe plant. google.com Extensive research has demonstrated that aloesin modulates melanogenesis by acting as a competitive inhibitor of tyrosinase. nih.govresearchgate.netdeepdyve.com Enzyme kinetics studies have confirmed this mechanism, showing that aloesin competes with the enzyme's substrates, such as L-tyrosine. nih.govresearchgate.netskinwhiteningscience.com This competitive inhibition has been observed with tyrosinase from various sources, including mushrooms, as well as human and murine cells. nih.govresearchgate.net Aloesin inhibits both the tyrosine hydroxylase and 3,4-dihydroxyphenylalanine (DOPA) oxidase activities of the enzyme in a dose-dependent manner. nih.govresearchgate.net This direct, reversible binding to the enzyme's active site prevents the conversion of tyrosine to melanin, thereby functioning as a skin-whitening agent. medicaljournals.sentu.edu.sgmedicaljournals.se

The competitive inhibition of tyrosinase by this compound analogues translates to a direct reduction in melanin synthesis in cell-based models. In vitro studies using B16F10 melanoma cells have shown that these compounds effectively inhibit melanin production. koreascience.krnih.gov For instance, aloesin specifically inhibits melanin production in vitro, a direct consequence of its enzymatic inhibition. nih.govresearchgate.netdeepdyve.com Similarly, a novel synthesized chromanone derivative, (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294), was found to potently inhibit α-melanocyte stimulating hormone (α-MSH)-induced melanin synthesis and intracellular tyrosinase activity in B16F10 melanoma cells without affecting cell viability. koreascience.kr The inhibitory concentration (IC50) for tyrosinase activity by MHY1294 was found to be 5.1±0.86 μM, which was more potent than the well-known inhibitor, kojic acid (14.3±1.43 μM). koreascience.kr Other studies have also reported the synthesis of chromone analogues that are potent inhibitors of melanin formation in B16 murine melanoma cells. nih.gov

Table 1: In Vitro Anti-Melanogenic Activity of a Chromanone Analogue

| Compound | Cell Line | Stimulant | Key Findings | Reference |

| (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294) | B16F10 Melanoma | α-MSH | Potently inhibited melanin synthesis and intracellular tyrosinase activity. IC50 for tyrosinase inhibition was 5.1±0.86 μM. | koreascience.kr |

Anti-Inflammatory Mechanisms

Chromone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the suppression of key inflammatory mediators and signaling pathways.

A crucial aspect of the anti-inflammatory action of this compound analogues is their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In numerous in vitro studies using lipopolysaccharide (LPS)-activated murine macrophages (such as RAW264.7 cells), various chromone derivatives have shown potent inhibitory activity on NO production. nih.govnih.govnih.gov For example, a series of diphenolic chromone derivatives demonstrated potent NO inhibition, with some compounds exhibiting IC50 values as low as 0.35 μM without showing cytotoxicity. nih.gov Another study found that the chromone isoeugenin, isolated from Imperata cylindrica, inhibited NO production in LPS-activated macrophages with an IC50 value of 9.33 µg/mL. researchgate.net This inhibition of NO production is a common and significant indicator of the anti-inflammatory potential of this class of compounds. plos.orgresearchgate.netpharmainfo.in

Table 2: Inhibition of Nitric Oxide (NO) Production by Chromone Analogues in LPS-Activated RAW264.7 Macrophages

| Compound/Derivative Class | IC50 Value | Key Findings | Reference |

| Diphenolic chromone derivatives (e.g., 6f, 6g, 6h) | 0.35 - 0.80 µM | Potent inhibition of NO production without cytotoxicity. | nih.gov |

| Isoeugenin (7-hydroxy-5-methoxy-2-methylchromone) | 9.33 µg/mL | Significant suppression of NO production. | researchgate.net |

| 2-(2-Phenethyl)chromone derivatives | 7.0 - 12.0 µM | All tested compounds showed inhibition against NO production. | nih.gov |

| 4-Ferrocenylchroman-2-one derivative (3h) | Not specified, but most potent of series | Found to be the most potent compound in inhibiting NO production with low toxicity. | tandfonline.com |

The anti-inflammatory effects of this compound analogues are mediated by their modulation of critical intracellular signaling pathways. A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression. researchgate.net Several chromone derivatives have been shown to reduce the transcriptional activity of NF-κB in stimulated macrophages. nih.govmdpi.com For instance, the compound GYF-21, a 2-(2-phenethyl)-chromone derivative, was found to suppress innate immunity by inhibiting the NF-κB signaling pathway. frontiersin.org Similarly, a 3-styrylchromone derivative suppressed HMGB1-induced p65 (NF-κB) phosphorylation. mdpi.com

This inhibition of NF-κB activity leads to the downregulation of pro-inflammatory genes. The expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is suppressed by these compounds in a dose-dependent manner. nih.govresearchgate.netplos.org Furthermore, studies have shown that chromone derivatives can inhibit the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade that produces prostaglandins. researchgate.netplos.orgnih.gov Research has also indicated that modulation of NF-κB by compounds like E2F1 can affect the gene transcription of Intercellular Adhesion Molecule-1 (ICAM-1), a molecule involved in immune cell adhesion and inflammatory responses. nih.gov

The anti-inflammatory activity of chromone analogues observed in vitro has been corroborated by preclinical studies using animal models of inflammation. A common model is the carrageenan-induced paw edema test in rats or mice. In this model, administration of certain chromone derivatives has been shown to significantly suppress the formation of edema. researchgate.netdovepress.com For instance, two chromone derivatives isolated from Vitex negundo demonstrated a significant reduction in paw edema at doses of 50 and 100 mg/kg. dovepress.com Another study on 3-formylchromone derivatives also reported promising anti-inflammatory activity in an edema model. nih.gov Similarly, a chromone derivative isolated from Dictyoloma vandellianum inhibited paw inflammation in a Freund's adjuvant-induced model in mice. nih.gov These findings confirm the in vivo efficacy of these compounds in mitigating acute inflammatory responses.

Table 3: In Vivo Anti-Inflammatory Activity of Chromone Analogues in Edema Models

| Compound/Derivative | Animal Model | Assay | Key Findings | Reference |

| Chromone derivatives from Vitex negundo | Mice | Carrageenan-induced paw edema | Significant reduction of paw volume at 50 and 100 mg/kg doses. | dovepress.com |

| Chromone derivative from Dictyoloma vandellianum | Mice | Complete Freund's adjuvant-induced paw inflammation | Inhibited edema at 25 and 50 mg/kg doses. | nih.gov |

| 4H-chromene derivative (2d) | Rat | Carrageenan-induced rat paw edema | Potent suppression of edema formation at 10 and 20 mg/kg. | researchgate.net |

| 3-Formylchromone derivatives | Rat | Carrageenan-induced edema | Several tested compounds showed promising anti-inflammatory activities. | nih.gov |

Antiproliferative and Cytotoxic Mechanisms in Cellular Models

Analogues of this compound have been the subject of research for their potential as anticancer agents. Studies on various human cancer cell lines have elucidated several mechanisms through which these compounds exert their antiproliferative and cytotoxic effects. These mechanisms primarily involve the induction of DNA damage, modulation of genes critical to cell cycle progression and apoptosis, and ultimately, the arrest of the cell cycle.

Induction of DNA Fragmentation

A key indicator of apoptosis, or programmed cell death, is the fragmentation of DNA within the cell nucleus. Research has shown that certain chromanone derivatives can induce significant DNA fragmentation in cancer cells.

In a study investigating newly synthesized chromanone derivatives, treatments with specific compounds were examined for their effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov In the MCF-7 cell line, the negative control group (untreated cancer cells) exhibited significantly lower rates of DNA fragmentation compared to the groups treated with the test compounds. nih.govresearchgate.net This suggests that the cytotoxic effects of these chromanone analogues may stem from their ability to trigger DNA fragmentation in cancer cells. nih.govnih.gov

| Treatment Group | DNA Fragmentation Rate (%) |

|---|---|

| Negative Control (Untreated) | Significantly lower than treated groups |

| Compound 14b | Highest fragmentation rate among tested compounds |

| Compound 17 | Lowest fragmentation rate among tested compounds |

| Positive Control (Doxorubicin) | Data for comparison |

Regulation of Cell Cycle and Apoptosis-Related Genes (e.g., CDK4, Bcl-2, P53, Bax)

The viability and proliferation of cells are tightly controlled by a complex network of regulatory genes. Key players in this network include cyclin-dependent kinases (like CDK4) that drive the cell cycle, and the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The tumor suppressor protein p53 also plays a crucial role by halting the cell cycle or initiating apoptosis in response to cellular stress, such as DNA damage. nih.govnih.gov

Studies have demonstrated that this compound analogues can modulate the expression of these critical genes, tipping the balance towards apoptosis in cancer cells. nih.gov In MCF-7 breast cancer cells treated with specific chromanone derivatives, researchers observed a significant up-regulation of the mRNA levels of the pro-apoptotic genes p53 and Bax. nih.govnih.gov Concurrently, the expression of the anti-apoptotic gene Bcl-2 and the cell cycle-promoting gene CDK4 was down-regulated. nih.govnih.gov This pattern of gene expression—increasing the signals for death while decreasing the signals for survival and proliferation—is a hallmark of effective anticancer agents. psu.edu The tumor suppressor p53 can act as a regulator of both Bcl-2 and Bax gene expression, providing a potential mechanism for these observed effects. psu.edu

| Gene | Function | Observed Regulation by Chromanone Analogues |

|---|---|---|

| P53 | Pro-apoptotic, Tumor Suppressor | Up-regulated |

| Bax | Pro-apoptotic | Up-regulated |

| Bcl-2 | Anti-apoptotic | Down-regulated |

| CDK4 | Promotes Cell Cycle Progression | Down-regulated |

Cell Cycle Arrest Induction

By down-regulating key proteins like CDK4, chromanone analogues can effectively halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov Some of these compounds have been shown to induce cell cycle arrest as part of their mechanism of action. nih.govresearchgate.net For instance, specific derivatives have demonstrated a dual mechanism of inducing both apoptosis and cell cycle arrest in cancer cell lines. nih.gov Other related chromone derivatives have also been reported to arrest the cell cycle at distinct phases, such as the G2/M phase, further inhibiting tumor cell proliferation. researchgate.netresearchgate.net

Antioxidant Mechanisms

In addition to their antiproliferative effects, chromanone structures are investigated for their antioxidant properties. Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in a variety of disease states.

Inhibition of Lipoprotein Oxidation (e.g., LDL and HDL)

The oxidation of lipoproteins, particularly low-density lipoprotein (LDL), is a key event in the development of atherosclerosis. biomedpharmajournal.org High-density lipoprotein (HDL) has a protective, antioxidant function, preventing the harmful oxidation of LDL. nih.govfrontiersin.org However, the antioxidant capacity of HDL can be impaired in certain diseases. frontiersin.org

Antioxidant compounds can help protect lipoproteins from oxidative damage. scielo.org.mx While direct studies on this compound's effect on LDL and HDL oxidation are specific, the known antioxidant activities of related chromanone derivatives suggest a potential protective role. researchgate.net For example, a series of 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides were synthesized and evaluated for their ability to inhibit lipid peroxidation, a process central to lipoprotein oxidation. researchgate.net Several of these compounds exhibited potent inhibition of lipid peroxidation initiated in rat brain homogenates, with some being significantly more powerful than the standard antioxidant Trolox. researchgate.net This capacity to prevent lipid peroxidation suggests that such chromanone structures could theoretically inhibit the oxidation of lipoproteins like LDL and help preserve the antioxidant function of HDL. researchgate.netfrontiersin.org

General Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species (ROS) are highly reactive molecules, such as hydroxyl radicals and superoxides, that are byproducts of normal metabolism. researchgate.net Under conditions of oxidative stress, their overproduction can lead to cellular damage. Antioxidants mitigate this by neutralizing these harmful species.

Certain chromanone derivatives have demonstrated direct ROS scavenging capabilities. scispace.com Flavonoids and related polyphenolic compounds, which share structural similarities with chromanones, are known to possess ROS scavenging properties. skinwhiteningscience.com In studies on various chromanone derivatives, compounds have shown significant radical scavenging activity against species like the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical and hydrogen peroxide. researchgate.net For example, some synthesized chromanone derivatives were found to be more active ROS scavengers than the standard drug Trolox. researchgate.net This ability to scavenge free radicals is a key component of their antioxidant mechanism, potentially contributing to cellular protection against oxidative damage. nih.gov

Antimicrobial Activity Mechanisms (e.g., against Staphylococcus aureus)

The investigation into the antimicrobial properties of this compound and its analogues has revealed varied activity, suggesting that specific structural features are crucial for efficacy. While some derivatives exhibit notable antibacterial effects, others are inactive, highlighting a nuanced structure-activity relationship.

Research has identified that 7-hydroxy-5-methylchromone isolated from Aloe species possesses activity against multiple drug-resistant strains of Staphylococcus aureus. grafiati.com However, detailed mechanistic studies on this specific compound are not extensively documented. In contrast, a related analogue, 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromone, was found to have no detectable antimicrobial activity in one study. nih.gov

To understand the potential mechanisms of action, it is informative to examine the activity of structurally similar compounds. Knipholone, an anthraquinone (B42736) derivative that shares structural similarities with chromones, has analogues that demonstrate antimicrobial activity against S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 19.5 µg/mL. nih.gov The proposed mechanism for related anthraquinones involves the inhibition of bacterial topoisomerase I and DNA gyrase, enzymes essential for DNA replication and repair. nih.gov

Other natural compounds offer insights into possible mechanisms that chromone analogues could employ against S. aureus. These mechanisms include:

Cell Wall Disruption : Some compounds cause the breakdown of the bacterial cell wall, leading to cell lysis. nih.gov Scanning electron microscopy has confirmed that certain natural molecules can induce structural changes on the external surfaces of bacteria, causing membrane rupture or deformation. nih.gov Aloin, for instance, is known to bind to the cell walls of bacteria and disrupt their membranes. nih.gov

Inhibition of Essential Enzymes : The protein FtsZ is a key component of the bacterial cell division machinery. Molecular docking studies suggest that some antimicrobial compounds bind to FtsZ, inhibiting cell division. nih.govmdpi.com Another critical target is Penicillin-Binding Protein 2a (PBP2a), which is a key factor in methicillin-resistant S. aureus (MRSA). Inhibition of PBP2a can restore the effectiveness of β-lactam antibiotics. nih.govmdpi.com

While direct mechanistic evidence for this compound itself is limited, the activities of its analogues and related structures suggest that potential mechanisms could involve interference with bacterial DNA synthesis, cell membrane integrity, or cell division processes.

Table 1: Antimicrobial Activity of a Knipholone Analogue against Staphylococcus aureus

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Knipholone Mannich base derivative (Compound 4) | Staphylococcus aureus | 19.5 | nih.gov |

Enzyme Inhibition Beyond Tyrosinase (e.g., Phosphodiesterase, α-Glycosidase, Cholinesterases, β-Secretase, GSK-3β)

Analogues of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various disease pathways, extending beyond their effects on tyrosinase.

Phosphodiesterase (PDE) Inhibition Phosphodiesterases are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Their inhibition can lead to therapeutic effects such as vasodilation and anti-inflammatory actions. A chromone derivative, specifically the flavone (B191248) 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, demonstrated potent in vitro inhibition of phosphodiesterase 1 (PDE1) isolated from snake venom. This compound exhibited an IC₅₀ value of 13.55 μM, proving to be a more effective inhibitor than the standard chelator EDTA. Molecular docking studies further supported this finding, predicting a high binding affinity for the inhibitor to the enzyme's active site.

α-Glycosidase Inhibition α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetes. The inhibitory potential of chromone analogues against α-glucosidase appears to be highly dependent on their specific structure. For example, 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromone, isolated from the fungus Preussia minimoides, was evaluated alongside other metabolites but did not show significant α-glucosidase inhibitory activity. nih.gov Conversely, a study on the structure-activity relationships of hydroxychromones found that 5,6,7-trihydroxy-2-methylchromone exhibited high inhibitory activity against the enzyme. This suggests that the hydroxylation pattern on the chromone ring is a critical determinant of its α-glucosidase inhibitory capacity.

Cholinesterase Inhibition Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. A series of 2-aryl-3-hydroxy-4H-chromen-4-ones (flavonols), which contain the core chromone structure, were synthesized and evaluated for their inhibitory effects on these enzymes. Several of these analogues displayed significant inhibitory activity. Notably, the 7-fluoro-substituted flavonols 3b (2-(4-fluorophenyl)) and 3c (2-(4-chlorophenyl)) were more potent inhibitors of AChE than the reference drug donepezil. Kinetic studies revealed that these compounds act as mixed-type inhibitors, indicating they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

β-Secretase (BACE1) Inhibition The enzyme β-secretase (BACE1) is a primary therapeutic target in Alzheimer's disease because it initiates the production of amyloid-β peptides, which form plaques in the brain. Chromone structures have shown promise as BACE1 inhibitors. A study of chromone glycosides isolated from Aloe vera and Aloe nobilis identified two compounds with significant BACE1 inhibitory activity. Compound 1 (a chromone glycoside) and compound 8 (C-2'-decoumaroyl-aloeresin G) inhibited BACE1 with IC₅₀ values of 39.0 μM and 20.5 μM, respectively. These compounds were also shown to reduce the production of amyloid-β in neuroblastoma cells.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases, including Alzheimer's. While extensive experimental data on this compound analogues as GSK-3β inhibitors is still emerging, computational studies have identified the chromenone moiety as a promising scaffold. Template-based modeling and virtual screening have predicted that molecules containing a chromenone structure have a significant binding affinity towards GSK-3β, suggesting their potential as inhibitors of this therapeutically relevant kinase.

Table 2: Enzyme Inhibitory Activity of this compound Analogues and Related Chromones

| Compound/Analogue | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Phosphodiesterase 1 (PDE1) | 13.55 µM | |

| 7-Hydroxy-2-(2-hydroxypropyl)-5-methylchromone | α-Glucosidase | No significant activity | nih.gov |

| 5,6,7-Trihydroxy-2-methylchromone | α-Glucosidase | High activity | |

| 2-Aryl-7-fluoro-3-hydroxy-4H-chromen-4-one (3b) | Acetylcholinesterase (AChE) | 3.23 µM | |

| 2-Aryl-7-fluoro-3-hydroxy-4H-chromen-4-one (3c) | Acetylcholinesterase (AChE) | 3.35 µM | |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 4.79 µM | |

| Chromone Glycoside (Compound 1) | β-Secretase (BACE1) | 39.0 µM | |

| C-2'-decoumaroyl-aloeresin G (Compound 8) | β-Secretase (BACE1) | 20.5 µM |

Structure Activity Relationship Sar Investigations of Chromanone and Chromone Derivatives

Impact of C2-C3 Saturation on Biological Activity (Chromone vs. Chromanone Scaffold)

The key structural distinction between the chromone (B188151) and chromanone frameworks is the saturation of the C2-C3 bond. researchgate.net This seemingly subtle change significantly alters the molecule's three-dimensional shape and electronic characteristics, which in turn has a major effect on how it interacts with biological targets. researchgate.netcusat.ac.in

The chromone core has a planar, aromatic quality because the C2-C3 double bond is in conjugation with the pyrone ring and the fused benzene (B151609) ring. This planarity can promote π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins. In contrast, the chromanone scaffold features a saturated and non-planar C2-C3 bond, leading to a more flexible and puckered structure. researchgate.net This adaptability enables chromanones to assume different spatial arrangements, which could result in a superior fit within various binding pockets.

Comparative studies of the biological activities of similar chromone and chromanone derivatives have revealed that saturation at the C2-C3 position can either amplify or reduce a particular biological effect, depending on the specific target. researchgate.net For example, in research on anti-inflammatory properties, some chromanone derivatives have demonstrated greater potency than their chromone equivalents. This indicates that the non-planar nature of the chromanone ring may be more conducive to interacting with the active site of inflammatory enzymes. Conversely, for biological activities where planarity is essential for binding, such as DNA intercalation, chromones may be more effective. The decision between a chromone and a chromanone scaffold is thus a critical initial step in the development of new bioactive compounds.

Influence of Substituent Position and Nature (e.g., Hydroxyl, Methyl, Alkyl, Aryl, Halogen, Glycosyl Moieties)

The biological characteristics of a chromanone molecule are heavily dependent on the type and placement of substituents on the ring. The benzene ring (at positions C5, C6, C7, and C8) and the pyranone ring (at positions C2 and C3) provide numerous locations for modification, and SAR studies have systematically examined the impact of different functional groups. nih.govgu.se

Hydroxyl (-OH) Groups: The presence and location of hydroxyl groups are especially important. Hydroxylation can add hydrogen bond donor and acceptor functions, which are vital for securing the molecule within the active site of a protein. For instance, a hydroxyl group at the C7 position, as in 7-hydroxy-5-methylchromanone, is a frequent characteristic of many bioactive chromanones. researchgate.net This C7-OH group can serve as a crucial hydrogen bond donor. The position of the hydroxyl group is key; relocating it to C5 or C6 can dramatically change the binding affinity and selectivity for a particular target.

Methyl (-CH3) and Alkyl Groups: The addition of methyl and other alkyl groups affects the molecule's lipophilicity and steric profile. A methyl group at the C5 position, for example, can improve binding by fitting into a hydrophobic pocket in the target protein. Longer alkyl chains can further enhance lipophilicity, which may lead to better membrane permeability but can also cause non-specific binding if not properly optimized. The steric size of these groups can also influence the molecule's orientation within the binding site.

Halogen Atoms: Halogen atoms (F, Cl, Br, I) are frequently used to adjust a compound's physicochemical properties. They can enhance lipophilicity and metabolic stability. Additionally, halogens can form halogen bonds, a particular kind of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding site, which can strengthen binding affinity. acs.org The placement of the halogen on the chromanone scaffold is critical for creating these advantageous interactions.

Glycosyl Moieties: The attachment of sugar molecules (glycosylation) to the chromanone core, usually via a hydroxyl group, can significantly alter the compound's pharmacokinetic properties. Glycosylation typically boosts water solubility and can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. In some instances, the glycosyl moiety itself can interact with specific lectin receptors on cell surfaces, resulting in targeted delivery or new biological activities. nih.gov

The following table provides a summary of how various substituents affect the biological activity of chromanone derivatives:

| Substituent | Position(s) | General Influence on Bioactivity |

| Hydroxyl (-OH) | C5, C6, C7, C8 | Adds hydrogen bonding capabilities, which are vital for target interaction. The position is crucial for binding affinity and selectivity. nih.gov |

| Methyl (-CH3) | C5, C6, C7, C8, C2 | Boosts lipophilicity and provides steric bulk; can fit into hydrophobic pockets. ontosight.ai |

| Alkyl Chains | C2, C3, Benzene Ring | Improves lipophilicity, potentially enhancing membrane permeability. May also lead to non-specific binding if excessively long. nih.gov |

| Aryl Groups | C2, C3 | Can engage in π-π or cation-π interactions, greatly increasing binding affinity. acs.org |

| Halogens (F, Cl, Br, I) | Benzene Ring | Enhances lipophilicity and metabolic stability. Can form halogen bonds, boosting binding affinity. nih.gov |

| Glycosyl Moieties | Typically via -OH groups | Boosts water solubility and modifies pharmacokinetic properties (ADME). Can enable targeted delivery. nih.gov |

Role of Hydrophobic and Hydrogen-Bonding Interactions in Molecular Docking

Molecular docking studies have been essential in clarifying the binding modes of chromanone derivatives with their protein targets at the atomic level. nih.govresearchgate.net These computer-based simulations offer a three-dimensional view of the ligand-protein complex, pinpointing the key intermolecular interactions that facilitate binding.

Hydrogen-Bonding Interactions: As indicated by the SAR of hydroxylated chromanones, hydrogen bonds are consistently recognized as vital for the recognition and binding of these compounds. The carbonyl group at C4 of the pyranone ring commonly acts as a hydrogen bond acceptor, often interacting with backbone amide protons or the side chains of amino acids such as lysine (B10760008) or arginine in the active site. Hydroxyl groups on the benzene ring, especially at C7, are frequently observed to function as hydrogen bond donors to acceptor residues like aspartate or glutamate. The particular network of hydrogen bonds establishes the orientation and stability of the chromanone within the binding pocket. nih.gov

Hydrophobic Interactions: The non-polar areas of the chromanone scaffold, including the benzene ring and any alkyl or aryl substituents, participate in hydrophobic interactions with non-polar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. bohrium.com These interactions are propelled by the hydrophobic effect and are essential for desolvating the binding site and stabilizing the ligand-protein complex. For instance, the C5-methyl group in this compound is well-suited to interact with a hydrophobic sub-pocket in many target proteins. The interplay between the specific shape of the chromanone and the features of the hydrophobic pocket governs binding selectivity. nih.govbohrium.com

Molecular docking simulations enable a logical explanation of the observed SAR. For example, if a certain substituent causes a loss of activity, docking studies can often show that this is due to a steric clash with the protein or the interruption of a crucial hydrogen bond. On the other hand, when a modification boosts activity, docking can demonstrate how the new group establishes additional beneficial interactions.

Stereochemical Considerations in Bioactivity

When a chiral center is present in a chromanone molecule, usually at the C2 position if it has a substituent, the stereochemistry can significantly influence its biological activity. researchgate.netscispace.com The two enantiomers of a chiral chromanone are non-superimposable mirror images of each other, and they can interact differently with a chiral biological target like a protein or an enzyme. mdpi.comrsc.org

This distinct interaction occurs because the binding site of a protein is itself chiral, being made up of L-amino acids. Consequently, one enantiomer (the eutomer) may fit perfectly into the binding site and produce a strong biological response, whereas the other enantiomer (the distomer) may bind with much lower affinity or not at all, leading to greatly diminished or no activity. In some instances, the distomer might even display a different, sometimes unwanted, biological activity.

Therefore, the synthesis of enantiomerically pure chromanones is often a primary goal in medicinal chemistry programs to maximize the intended therapeutic effect and reduce potential off-target effects. nih.gov Determining the absolute configuration of the more active enantiomer provides vital information about the three-dimensional needs of the biological target, which helps to further refine the SAR and direct the creation of more potent and selective analogues. researchgate.net For example, if the (R)-enantiomer of a C2-substituted chromanone is found to be considerably more active than the (S)-enantiomer, this suggests that the specific spatial arrangement of the substituents in the (R)-configuration is ideal for interacting with the target.

Enzymatic Interaction Studies

Kinetics and Specificity with Polyketide Synthases

There is no specific information available in the reviewed scientific literature regarding the kinetics and specificity of 7-Hydroxy-5-methylchromanone interacting with polyketide synthases (PKS).

Research on related compounds shows that Type III polyketide synthases are responsible for the biosynthesis of the structural framework of similar chromones. For instance, aloesone (B1238188) synthase (ALS), a Type III PKS from rhubarb (Rheum palmatum), and PKS3 from Aloe arborescens catalyze the formation of aloesone (2-acetonyl-7-hydroxy-5-methylchromone) through the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units semanticscholar.org. Similarly, other polyketide synthases from the gerbera plant (Gerbera hybrida) are involved in the biosynthesis of the related compound 4-hydroxy-5-methylcoumarin (B12959802) nih.gov. These studies focus on the synthesis of the chromone (B188151) core, not the interaction of a final chromanone product with the enzyme.

Glycosyltransferase Activity and Substrate Promiscuity (e.g., UGTs for Aloesone)

No studies detailing the activity of glycosyltransferases with this compound as a substrate were identified.

In contrast, the glycosylation of the related chromone, aloesone, is well-documented. Aloesone serves as a substrate for numerous UDP-dependent glycosyltransferases (UGTs). A study that screened over 400 UGT candidates identified 137 selective aloesone UGTs nih.gov. Detailed kinetic analysis was performed on UGT72B49 from rhubarb, which showed a Kₘ of 30 µM and a kcat of 0.00092 s⁻¹ nih.gov. Another enzyme, UGT71C1 from Arabidopsis thaliana, was found to be a highly efficient aloesone O-glycosyltransferase, exhibiting a 167-fold higher catalytic efficiency (kcat/Kₘ) than the rhubarb UGT nih.gov. These enzymes facilitate the attachment of sugar moieties to the aloesone molecule, but similar data for this compound is not available.

Inhibition/Modulation of Cellular Enzymes (e.g., Tyrosinase, Cholinesterases, Cyclin-Dependent Kinases, GSK-3β)

Tyrosinase: There is no specific research demonstrating the inhibition or modulation of tyrosinase by this compound. However, its related glycoside, aloesin (B1665252) (2-acetonyl-8-β-D-glucopyranosyl-7-hydroxy-5-methylchromone), is a well-known competitive inhibitor of tyrosinase from human, murine, and mushroom sources nih.govmedicaljournals.seresearchgate.net. Aloesin has been shown to inhibit both the tyrosine hydroxylase and DOPA oxidase activities of the enzyme in a dose-dependent manner, thereby modulating melanogenesis nih.govmhmedical.com.

Cholinesterases: No specific data on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound could be located in the scientific literature. Research in this area often focuses on more complex chromone, flavonoid, or coumarin (B35378) derivatives as potential inhibitors for applications in neurodegenerative diseases mdpi.comnih.gov.

Cyclin-Dependent Kinases (CDKs): The direct inhibition or modulation of Cyclin-Dependent Kinases (CDKs) by this compound has not been reported. Studies on related structures include the synthesis of novel chromanone derivatives from 6-formyl-7-hydroxy-5-methoxy-2-methylchromone, which were subsequently evaluated for their cytotoxic effects and ability to down-regulate CDK4 expression in cancer cell lines bohrium.comnih.gov. However, these are structurally distinct and more complex molecules.

Glycogen Synthase Kinase-3β (GSK-3β): There is no available literature describing the interaction between this compound and Glycogen Synthase Kinase-3β (GSK-3β). While various chemical scaffolds are being explored as GSK-3β inhibitors for therapeutic purposes, studies involving this specific chromanone have not been published mdpi.com. One report noted that a complex phenoxy-chromone derivative exerted an anti-tumor effect that was associated with changes in GSK-3β levels, but this does not represent a direct enzymatic inhibition study of this compound researchgate.net.

Development and Exploration of Novel Derivatives and Analogues for Research Applications

Design and Synthesis of New Chromanone/Chromone (B188151) Congeners for Specific Biological Targets

The versatility of the chromone and chromanone core allows for the strategic design and synthesis of new congeners aimed at specific biological targets. nih.gov A common approach involves using a naturally occurring or readily synthesized chromone as a starting material for further chemical modifications.

For instance, research has focused on synthesizing new chromone derivatives from 6-formyl-7-hydroxy-5-methoxy-2-methylchromone, a compound structurally related to 7-Hydroxy-5-methylchromanone. dntb.gov.uanih.gov The presence of reactive aldehydic and hydroxyl groups on this starting material facilitates a variety of chemical transformations. nih.gov Through reactions with different organic compounds, a diverse library of new chromone congeners has been created. dntb.gov.uanih.gov These derivatives have been evaluated for their potential as anticancer agents against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. nih.gov

One notable synthetic strategy involves the reaction of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone with various organic reagents to produce a range of derivatives. nih.govresearchgate.net The resulting compounds were then tested for their cytotoxic activity. nih.gov

Another example is the synthesis of the natural product cassiarin A, which possesses antimalarial properties. rsc.org A key step in one synthesis route involves the use of 5-acetonyl-7-hydroxy-2-methylchromone, which is proposed as a biogenetic intermediate. rsc.org This chromone derivative is treated with ammonium (B1175870) acetate (B1210297) to yield cassiarin A. rsc.org

Similarly, 6-carbonyl-7-hydroxychromones serve as versatile building blocks for creating linear hetarenochromones, which are fused chromone structures with potential therapeutic applications. researchgate.net These syntheses demonstrate how the chromone scaffold can be systematically modified to generate compounds with targeted biological activities. researchgate.net

Table 1: Examples of Synthetic Chromone Derivatives and Their Biological Targets

| Starting Material | Synthetic Approach | Resulting Derivative Class | Biological Target/Activity | Reference(s) |

|---|---|---|---|---|

| 6-formyl-7-hydroxy-5-methoxy-2-methylchromone | Reaction with various organic reagents | Diverse chromone congeners | Anticancer (MCF-7, HCT-116, HepG2 cell lines) | dntb.gov.ua, nih.gov |

| 5-acetonyl-7-hydroxy-2-methylchromone | Treatment with ammonium acetate | Pyrano[2,3,4-ij]isoquinoline alkaloid (Cassiarin A) | Antimalarial | rsc.org |

| 7-hydroxy-6-formylchromones | Annulation of a heterocycle to the chromone core | Linear hetarenochromones | Various therapeutic agents | researchgate.net |

Functionalization for Enhanced Bioactivity or Selectivity

Functionalization is the process of adding new functional groups to a parent molecule to modify its properties. In the context of chromanones, this is a key strategy to enhance bioactivity or improve selectivity for a particular biological target. The goal is to refine the molecule's interaction with its target, leading to a more potent or a more specific therapeutic effect.

Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering the substituents on the chromanone ring, researchers can determine which modifications lead to improved biological outcomes. mdpi.com For example, substitutions at the C-2, C-3, C-6, and C-7 positions of the parent chromanone structure have been shown to be effective for developing antidiabetic drugs. nih.gov

One method of functionalization is N-phenacylation, which involves attaching a phenacyl group. This modification can improve important pharmacological properties such as lipophilicity (the ability to dissolve in fats), stability, and cellular uptake. researchgate.netresearchgate.net

Another approach is the esterification of hydroxyl groups. In a study involving a related pyranoflavylium compound, the hydroxyl group at the C-7 position was selectively esterified with various cinnamic acid derivatives. mdpi.com This functionalization was shown to prevent certain chemical reactions and enhance the compound's color stability over a wide pH range, a desirable trait for applications like food colorants or dyes for other matrices. mdpi.com

The systematic modification of a scaffold to improve target affinity and selectivity is a cornerstone of drug discovery. In one study, a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides were synthesized and modified. This effort led to the discovery of new compounds with high potency and selectivity as ligands for the cannabinoid type 2 (CB2) receptor, with some derivatives acting as agonists and others as inverse agonists. mdpi.com This highlights how subtle changes to the substitution pattern on a core scaffold can fine-tune the functional activity of the resulting molecules. mdpi.com

Table 2: Functionalization Strategies for Chromone/Chromanone Scaffolds

| Functionalization Strategy | Position(s) | Parent Scaffold Type | Desired Outcome | Reference(s) |

|---|---|---|---|---|

| Esterification | C-7 hydroxyl group | 7-Hydroxy-pyranoflavylium | Enhanced color stability | mdpi.com |

| N-phenacylation | Nitrogen at position 9 | Purine derivatives | Improved lipophilicity, stability, and cellular uptake | researchgate.net, researchgate.net |

| Systematic Substitution | Various | 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine | High affinity and selectivity for CB2 receptor | mdpi.com |

| General Substitution | C-2, C-3, C-6, C-7 | Chromanone | Effective antidiabetic drugs | nih.gov |

"Privileged Structure" Concept in Chromone/Chromanone Scaffold Drug Design

The concept of a "privileged structure" is a powerful strategy in modern drug discovery. nih.govnih.gov A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets by modifying the functional groups attached to it. nih.gov These scaffolds are considered "privileged" because they provide a versatile template for developing potent and selective ligands for a range of different receptors or enzymes. nih.govacs.org

The chromone and the closely related chromanone frameworks are widely recognized as privileged structures. nih.govresearchgate.netacs.orgnih.gov Their presence in numerous natural products with diverse and significant biological activities underscores their importance. researchgate.netnih.gov This structural motif serves as a valuable starting point for the design of novel compounds with potential applications in treating a wide array of conditions, including cancer, inflammation, neurodegenerative diseases, and infections. nih.govacs.orgresearchgate.net

The utility of the chromone/chromanone scaffold lies in its ability to be decorated with different substituents, allowing for the creation of large, focused libraries of compounds. nih.gov This approach accelerates the discovery of new hits and leads in the drug development process. nih.gov The inherent drug-like properties of the scaffold often result in derivatives with favorable pharmacological profiles. nih.gov The structural simplicity and synthetic accessibility of chromanones further enhance their appeal as a privileged scaffold for medicinal chemists. nih.gov

By leveraging the privileged nature of the chromanone core, of which this compound is one example, researchers can efficiently explore vast chemical space to identify new drug candidates with improved efficacy and safety profiles. nih.govnih.gov

Advanced Methodologies in 7 Hydroxy 5 Methylchromanone Research

Chromatographic and Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of 7-hydroxy-5-methylchromanone and related chromones from complex mixtures, such as plant extracts. nih.govresearchgate.net In several studies, reversed-phase HPLC (RP-HPLC) has been effectively utilized. For instance, the analysis of leaf exudates from various Aloe species has employed RP-18 columns with gradient elution systems, often involving mixtures of water and methanol (B129727), to separate different chromone (B188151) derivatives. researchgate.netcore.ac.ukben-erikvanwyk.com The detection is typically carried out using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for the preliminary identification of compounds based on their UV absorption spectra. nih.govcore.ac.uk The coupling of HPLC with mass spectrometry (HPLC-MS) further enhances the analytical power, enabling direct identification of the separated components. core.ac.uk

For example, in the profiling of methanol extracts of eight Aloe species, an Agilent HP1100 HPLC system coupled with an ion trap mass spectrometer was used. core.ac.uk This setup allowed for the identification of various chromone derivatives based on their retention times and mass spectral data. core.ac.uk Similarly, HPLC analysis of Aloe castanea leaf exudates on an RP-18 column successfully separated aloesin (B1665252), a related chromone, and its derivatives. ben-erikvanwyk.com

Table 1: Examples of HPLC Conditions for Chromone Analysis

| Source Material | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Aloe species extracts | RP-18 | Methanol-water gradient | DAD, ESI-MS/MS | core.ac.uk |

| Aloe castanea leaf exudate | RP-18 | Not specified | Not specified | ben-erikvanwyk.com |

| Aloe trigonantha leaf latex | RP-18 | Not specified | Not specified | researchgate.net |

Spectroscopic Analysis for Structural Elucidation and Conformation

The precise structure and stereochemistry of this compound and its analogues are determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments are fundamental for elucidating the molecular structure. nih.govelsevierpure.comnih.gov These techniques provide detailed information about the carbon skeleton and the placement of substituents. For instance, the complete assignment of ¹H and ¹³C NMR spectra of a derivative, 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone, was achieved using a suite of 2D NMR techniques. nih.gov

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the elemental composition of these compounds. elsevierpure.com Tandem MS (MS/MS) experiments, often coupled with electrospray ionization (ESI), are invaluable for structural characterization by analyzing the fragmentation patterns of the molecules. nih.gov This method was instrumental in identifying novel chromone C-glucosides from a herbal tea. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the chromone core, which is useful for initial characterization and for monitoring separation processes. nih.gov The UV spectra of C-glucosylated 5-methylchromones show characteristic absorption maxima. ben-erikvanwyk.com

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral chromone derivatives. nih.gov The experimental ECD spectrum is often compared with quantum chemical TDDFT calculated spectra to establish the stereochemistry of the molecule. acgpubs.org This method has been successfully applied to determine the absolute configuration of various fungal metabolites, including chromones. acgpubs.orgresearchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure and stereochemistry of crystalline compounds. ontosight.aimdpi.com This technique has been used to confirm the structures of various chromone and flavonol derivatives, offering precise data on bond lengths, angles, and intermolecular interactions. ontosight.aimdpi.com

Table 2: Spectroscopic Data for this compound Derivatives

| Technique | Application | Key Findings/Data | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Complete assignment of proton and carbon signals. | nih.govnih.gov |

| HRESIMS | Molecular Formula Determination | Accurate mass measurements to determine elemental composition. | elsevierpure.com |

| ESI-MS/MS | Structural Fragmentation Analysis | Identification of characteristic neutral losses and fragment ions. | nih.gov |

| UV-Vis | Electronic Transitions | Characteristic absorption maxima for C-glucosylated 5-methylchromones. | ben-erikvanwyk.com |

| ECD | Absolute Configuration | Comparison of experimental and calculated spectra to determine stereochemistry. | nih.govacgpubs.org |

| X-ray Diffraction | Crystal Structure | Confirmation of molecular structure and intermolecular interactions. | ontosight.ai |

Computational Approaches

Computational methods are increasingly used to predict the properties and biological activities of this compound derivatives, guiding further experimental work.

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to a specific protein target. nanobioletters.comnih.gov For example, derivatives of 7-hydroxy-5-methylchromone have been docked into the active sites of enzymes like SARS-CoV-2 main protease and cyclin-dependent kinase 4 (CDK4) to predict their inhibitory potential. nanobioletters.comnih.govbohrium.com These studies help in understanding the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for binding. nih.govbohrium.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. bohrium.comresearchgate.net Servers like AdmetSAR are used to evaluate the drug-likeness and pharmacokinetic profiles of chromone derivatives. researchgate.net These predictions can assess properties like human intestinal absorption, blood-brain barrier penetration, and potential toxicity. researchgate.netnanobioletters.com

Quantum Chemical Calculations: These calculations are employed for conformational studies and to predict spectroscopic properties. acgpubs.orgresearchgate.net Time-Dependent Density Functional Theory (TDDFT) is particularly used to calculate theoretical ECD spectra, which are then compared with experimental data to determine the absolute configuration of chiral molecules. acgpubs.orgresearchgate.net

Table 3: Computational Methodologies in this compound Research

| Methodology | Application | Example | Reference |

|---|---|---|---|

| Molecular Docking | Binding affinity and interaction prediction | Docking of chromones into the active site of SARS-CoV-2 Mpro and CDK4. | nanobioletters.comnih.govbohrium.com |

| ADMET Prediction | Pharmacokinetic and toxicity profiling | Prediction of intestinal absorption, Caco-2 permeability, and Ames toxicity. | bohrium.comresearchgate.net |

| Quantum Chemical Calculations (TDDFT) | Conformational analysis and ECD spectra simulation | Determination of absolute configuration of fungal spiroketals. | acgpubs.org |

In vitro Cellular Assays

A variety of in vitro cellular assays are employed to evaluate the biological effects of this compound and its derivatives at the cellular level.

Luciferase Assays: These reporter gene assays are used to study the effect of compounds on specific signaling pathways. researchgate.netthermofisher.com For example, a luciferase assay in HepG2 cells was used to assess the activity of chromone derivatives. researchgate.net The assay measures the light output from the luciferase enzyme, whose expression is controlled by a promoter of interest, providing a quantitative measure of promoter activity. thermofisher.comnih.gov

Cell Proliferation and Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess the cytotoxic and anti-proliferative effects of compounds on cancer cell lines. nih.govnih.govsigmaaldrich.com For instance, the cytotoxic activity of newly synthesized chromone congeners has been investigated against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. bohrium.comnih.gov These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. sigmaaldrich.com

DNA Fragmentation Assays: To investigate whether a compound induces apoptosis (programmed cell death), DNA fragmentation assays are performed. bohrium.comnih.gov The observation of DNA fragmentation is a hallmark of apoptosis. Studies have shown that the cytotoxic effects of some chromone derivatives are associated with their ability to induce DNA fragmentation in cancer cells. bohrium.comnih.govdntb.gov.uaresearchgate.net

Table 4: In vitro Cellular Assays for this compound Derivatives

| Assay Type | Purpose | Cell Lines Used | Key Findings | Reference |

|---|---|---|---|---|

| Luciferase Assay | To study effects on specific signaling pathways. | HepG2 | Evaluation of promoter activity modulation by chromones. | researchgate.net |

| MTT Assay | To assess cytotoxicity and cell proliferation. | MCF-7, HCT-116, HepG2, K562, LS174T | Identification of potent cytotoxic chromone derivatives against various cancer cell lines. | bohrium.comnih.govnih.gov |

| DNA Fragmentation Assay | To detect apoptosis induction. | MCF-7, HCT-116 | Demonstration that cytotoxicity is mediated through apoptosis. | bohrium.comnih.govresearchgate.net |

Future Research Directions and Unexplored Avenues

Elucidation of Specific Biosynthetic Enzymes for the Chromanone Scaffold

The biosynthetic pathway of 7-Hydroxy-5-methylchromanone is yet to be fully elucidated, presenting a significant area for future research. Current understanding points towards a polyketide origin, similar to other chromones. For instance, the biosynthesis of the related compound, 2-acetonyl-7-hydroxy-5-methylchromone (aloesone), is catalyzed by aloesone (B1238188) synthase (ALS), a type III polyketide synthase (PKS), which facilitates the condensation of one acetyl-CoA unit with six malonyl-CoA units. mdpi.com Similarly, pentaketide (B10854585) chromone (B188151) synthase (PCS) is known to produce 5,7-dihydroxy-2-methylchromone. mdpi.com The biosynthesis of furochromones like khellin (B1673630) and visnagin (B192663) also proceeds through a polyketide pathway, involving a 6-formyl-7-hydroxy-2-methylchromone intermediate. ias.ac.in

Future research should focus on identifying and characterizing the specific type III PKS responsible for the initial synthesis of the polyketide chain that forms the backbone of this compound. Following the initial cyclization to form the chromone ring, a series of tailoring enzymes, including reductases, hydroxylases, and methyltransferases, are likely involved in producing the final structure. The identification and functional characterization of these enzymes are crucial. Unlocking cryptic biosynthetic gene clusters in fungi, which are known producers of diverse chromones, could be a promising strategy for discovering these novel enzymes. researchgate.net

Targeted Synthesis of this compound and its Novel Derivatives

While general synthetic methods for chromanones are established, the targeted synthesis of this compound specifically has not been extensively reported, offering a fertile ground for synthetic organic chemistry research. The synthesis of the closely related compound LL-D253α, which is 7-hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methylchromanone, provides a strong strategic starting point. rsc.org Furthermore, synthetic routes for other analogous structures, such as 7-hydroxy-2-methylchromone derivatives and 5-hydroxy-2-methylchromone-7-O-rutinosides, can be adapted and optimized for the efficient production of the target molecule. nih.govnih.govacs.orgacs.org

Future work should aim to develop a concise and high-yielding synthetic route to this compound. This would not only provide a reliable source of the compound for biological testing but also enable the synthesis of a library of novel derivatives. Key areas for derivatization could include substitution at the C-2 and C-3 positions, as well as modification of the hydroxyl and methyl groups on the aromatic ring, to explore and expand upon its biological activities.

Comprehensive SAR Studies for the Chromanone Structure

Systematic Structure-Activity Relationship (SAR) studies are essential to understand how the chemical structure of this compound contributes to its biological activity and to guide the design of more potent and selective analogues. For the broader class of chromanones, it has been demonstrated that the presence of hydroxyl groups at positions C-5 and C-7 can enhance antibacterial activity.

Future SAR studies should be conducted on a library of synthesized this compound derivatives. These studies should systematically explore the impact of various functional groups at different positions on the chromanone scaffold. For example, the effect of the C-5 methyl group versus a hydroxyl group could be investigated, along with the influence of different substituents at the C-2 position. Such comprehensive SAR studies will be invaluable in identifying the key pharmacophoric features required for specific biological activities and for the rational design of new therapeutic agents based on the this compound scaffold. The insights from SAR studies on related flavonoids, which have examined the impact of hydroxyl and methoxy (B1213986) groups on biological activity, could also inform this research. researchgate.net

Exploration of New Biological Activities and Mechanistic Insights

The biological activities of this compound itself remain largely unexplored, presenting a significant opportunity for pharmacological research. However, studies on closely related compounds provide clues to its potential therapeutic applications. For instance, aloesin (B1665252), a glycosylated derivative, is a known competitive inhibitor of tyrosinase, suggesting that this compound could have applications in dermatology for modulating melanogenesis. nih.govskinwhiteningscience.com Another related compound, (2′S)-2-(2-Acetoxypropyl)-7-hydroxy-5-methylchromone, has shown potential in inhibiting the oxidation of LDL and HDL, indicating a possible role in cardiovascular protection. nih.gov Furthermore, 7-hydroxy-2,5-dimethylchromone has demonstrated anti-inflammatory properties. researchgate.net

Future research should involve broad biological screening of this compound to identify novel activities. Promising areas of investigation include its potential as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. For any identified activities, detailed mechanistic studies should be undertaken to understand how the compound exerts its effects at the molecular level. This could involve investigating its interactions with specific enzymes or signaling pathways. For example, the anticancer mechanisms of other chromone derivatives have been linked to the induction of DNA fragmentation and the regulation of apoptotic genes. bohrium.comnih.govresearchgate.net

Application of Advanced '-Omics' Technologies in Research

Advanced 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to deepen our understanding of this compound. The presence of 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromone in the Human Metabolome Database suggests it is a metabolite that can be tracked in broader metabolomic studies. hmdb.cahmdb.ca

Genomic and transcriptomic analysis of organisms that produce this compound or related compounds can help identify the biosynthetic gene clusters and the regulatory networks controlling their production. frontiersin.org Metabolomics can be employed to trace the metabolic fate of this compound in biological systems and to identify its downstream metabolites. For example, widely targeted metabolomics has been used to track changes in related chromones during food processing. nih.gov Proteomics can be used to identify the protein targets of this compound, providing insights into its mechanism of action. The integrated application of these 'omics' technologies will provide a systems-level understanding of this compound, from its biosynthesis to its biological effects.

Biocatalytic Production and Engineering for Compound Synthesis

Biocatalysis and metabolic engineering represent promising and sustainable alternatives to chemical synthesis for the production of this compound and its derivatives. The principles for this approach have been established through the successful engineering of microorganisms like Escherichia coli and yeast for the production of other complex molecules, including other bioactive natural products. nih.govrsc.orgmdpi.com

Future research should focus on engineering a microbial host for the de novo biosynthesis of this compound. This would involve heterologously expressing the identified biosynthetic enzymes (as discussed in section 10.1) in a suitable chassis organism. The production efficiency could then be enhanced through various metabolic engineering strategies, such as increasing the supply of precursors like acetyl-CoA and malonyl-CoA, and optimizing the expression levels of the biosynthetic genes. Furthermore, the use of biocatalysts, such as isolated enzymes or whole-cell systems, could be explored for the stereoselective synthesis of chiral derivatives of this compound, as has been demonstrated for the biocatalytic reduction of other chromanones and for the synthesis of chiral amino acids. nih.govmdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 7-Hydroxy-5-methylchromanone, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclization of substituted phenolic precursors under acidic or basic conditions. For example, Claisen-Schmidt condensation followed by cyclization is a common approach .

- Optimization : Purification via recrystallization (using solvents like ethanol or methanol) and chromatography (silica gel, ethyl acetate/hexane systems) ensures high purity (>95%). Spectroscopic validation (¹H/¹³C NMR, IR) and HPLC with UV detection are critical for confirming structural integrity .

Q. How can researchers reliably characterize the physicochemical properties of this compound?

- Key techniques :

- Melting point : Compare experimental values (e.g., 62–64°C) with literature data to confirm consistency .

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) to guide solvent selection for biological assays .

- Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Dose-response validation : Replicate assays (e.g., antimicrobial or antioxidant tests) across multiple cell lines or enzymatic models to identify context-dependent effects .

- Structural analogs : Compare activity trends with methyl or hydroxyl-substituted analogs to isolate functional group contributions .

- Data normalization : Use internal controls (e.g., ascorbic acid for antioxidant assays) to minimize inter-lab variability .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

- Methods :

- Docking studies : Utilize software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or oxidoreductases) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to guide synthetic priorities .

- ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vivo testing .

Q. What are the critical considerations for analyzing environmental degradation products of this compound?

- Protocol :

- Sample preparation : Use solid-phase extraction (SPE) to isolate degradation products from aqueous matrices .

- Analytical tools : High-resolution mass spectrometry (HR-MS) and tandem MS/MS fragment ion analysis identify transformation pathways (e.g., hydroxylation or ring cleavage) .

- Ecotoxicology : Pair analytical data with zebrafish or Daphnia magna assays to evaluate ecological risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Resolution steps :

Solvent standardization : Ensure NMR spectra are acquired in the same deuterated solvent (e.g., DMSO-d6 vs. CDCl3) to eliminate solvent-induced shift variations .

Dynamic exchange effects : Investigate tautomeric equilibria (keto-enol) via variable-temperature NMR if peak broadening is observed .

Cross-lab validation : Share raw spectral data with independent labs for reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products